molecular formula C13H9ClO2 B2536809 2-Chloro-4-phenoxybenzaldehyde CAS No. 184229-18-3

2-Chloro-4-phenoxybenzaldehyde

Cat. No. B2536809
CAS RN: 184229-18-3
M. Wt: 232.66
InChI Key: LMGQTPMLPMDDOL-UHFFFAOYSA-N
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Description

2-Chloro-4-phenoxybenzaldehyde is an organic compound with the molecular formula C13H9ClO2 . It has a molecular weight of 232.67 . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The IUPAC name for 2-Chloro-4-phenoxybenzaldehyde is the same as its common name . Its InChI code is 1S/C13H9ClO2/c14-13-8-12(7-6-10(13)9-15)16-11-4-2-1-3-5-11/h1-9H .


Physical And Chemical Properties Analysis

2-Chloro-4-phenoxybenzaldehyde has a molecular weight of 232.67 . It is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Novel Compounds

2-Chloro-4-phenoxybenzaldehyde serves as a key intermediate in the synthesis of complex organic molecules. For instance, it has been utilized in the synthesis of 4-Fluoro-3-phenoxybenzaldehyde through a Sommelet reaction, demonstrating its versatility in halogen substitution reactions and its potential application in the development of agrochemicals and pharmaceuticals (Zhao Wenxian, Wang Min-can, Liu Lantao, 2005).

Antimicrobial Applications

Research has also explored the antimicrobial potential of derivatives formed from 2-Chloro-4-phenoxybenzaldehyde. Compounds synthesized by the condensation of derivatives of this aldehyde have shown considerable inhibition against various human pathogens, such as B. anthracis, E.coli, S. aureus, S. typhimurium, and P. aeruginosa, indicating its significance in the development of new antibacterial agents (A. Halve, P. Dubey, Amit Kankoriya, K. Tiwari, 2009).

Safety and Hazards

The safety information for 2-Chloro-4-phenoxybenzaldehyde indicates that it has a GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements are also provided .

properties

IUPAC Name

2-chloro-4-phenoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-13-8-12(7-6-10(13)9-15)16-11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGQTPMLPMDDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-phenoxybenzaldehyde

CAS RN

184229-18-3
Record name 2-chloro-4-phenoxybenzaldehyde
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